molecular formula C36H48N2O12 B1240706 Rhodomycin A CAS No. 23666-50-4

Rhodomycin A

カタログ番号 B1240706
CAS番号: 23666-50-4
分子量: 700.8 g/mol
InChIキー: NWPIUETWDSWOKV-ZUOHIMJMSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rhodomycin A is a compound that has been studied for its potential in cancer treatment . It is known to be a novel Src-targeted compound that can suppress lung cancer cell progression by modulating Src-related pathways . The molecular formula of Rhodomycin A is C36H48N2O12 .


Synthesis Analysis

The synthesis of Rhodomycin A involves a complex biosynthetic pathway. The assembly line for its synthesis is proposed based on the module and domain analysis of the polyketide synthetases (PKSs) RdmGHIJ . These PKSs catalyze 16 rounds of decarboxylative condensation using malonyl-CoA as the starter unit (loading module), two methylmalonyl-CoA (module 1 and 2), and fourteen malonyl-CoA (module 3–16) as extender units .


Molecular Structure Analysis

The molecular structure of Rhodomycin A is complex. It has an absolute stereochemistry and a molecular weight of 700.7725 . The structure includes 11 defined stereocenters .


Chemical Reactions Analysis

Rhodomycin A has been found to reduce the activity and expression of Src in a dose-dependent manner . This was also the case for Src-associated proteins, including EGFR, STAT3, and FAK . Furthermore, Rhodomycin A significantly suppressed cancer cell proliferation, migration, invasion, and clonogenicity in vitro and tumor growth in vivo .


Physical And Chemical Properties Analysis

Rhodomycin A has a molecular formula of C36H48N2O12 and a molecular weight of 700.78 . It decomposes on mild acidic hydrolysis into 1 mole b-rhodomycinone and 2 moles rhodosamine .

科学的研究の応用

Antibacterial Activity

Rhodomycin A and its analogues, identified from Streptomyces purpurascens, demonstrate potent antibacterial activities. Specifically, Rhodomycin B shows significant potency against Gram-positive bacteria like Bacillus subtilis with a minimum inhibitory concentration (MIC) of 2 μg/ml. These compounds also exhibit cytotoxic effects against cancer cell lines, such as the HeLa cell line, indicating their potential in medical applications beyond antibacterial uses (Holkar et al., 2013).

Cancer Therapeutics

Rhodomycin A has shown promise in cancer treatment. A study demonstrated that Rhodomycin A can suppress lung cancer cell progression by modulating Src-related pathways. This compound effectively reduced the activity and expression of Src and associated proteins like EGFR, STAT3, and FAK. Additionally, it significantly inhibited cancer cell proliferation, migration, invasion, and clonogenicity both in vitro and in vivo, showcasing its potential as an anti-tumor drug (Lai et al., 2015).

Structural Studies

Structural studies of Rhodomycin A derivatives have been conducted to understand their interaction with biological systems better. For instance, the synthesis and structural determination of new Rhodomycin derivatives, modified in the sugar part, were described to explore their cytotoxicity against leukemic cells. Such studies are crucial for developing more effective and targeted cancer therapeutics (Algiannis et al., 2002).

Potential in Treating Multidrug-Resistant Infections

Rhodomycin A has also been studied for its potential in treating multidrug-resistant infections. For instance, Rhodomyrtosone B, a compound related to Rhodomycin, shows significant antibacterial activities against drug-resistant pathogens like MRSA and VRE. It acts by targeting bacterial membranes, increasing membrane permeability, and has low cytotoxicity to mammalian cells, making it a promising candidate for combatting drug-resistant infections (Zhao et al., 2019).

Safety And Hazards

Safety data for Rhodomycin A suggests that it should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised . In case of accidental release, personnel should be evacuated to safe areas .

特性

IUPAC Name

(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H48N2O12/c1-8-36(46)14-21(49-22-12-18(37(4)5)29(40)15(2)47-22)25-28(35(36)50-23-13-19(38(6)7)30(41)16(3)48-23)34(45)26-27(33(25)44)32(43)24-17(31(26)42)10-9-11-20(24)39/h9-11,15-16,18-19,21-23,29-30,35,39-41,44-46H,8,12-14H2,1-7H3/t15-,16-,18-,19-,21-,22-,23-,29+,30+,35+,36+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPIUETWDSWOKV-ZUOHIMJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C4=O)C=CC=C5O)O)OC6CC(C(C(O6)C)O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C([C@H]1O[C@H]3C[C@@H]([C@@H]([C@@H](O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C4=O)C=CC=C5O)O)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H48N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rhodomycin A

CAS RN

23666-50-4
Record name Rhodomycin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023666504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RHODOMYCIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E9E3X300A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rhodomycin A
Reactant of Route 2
Reactant of Route 2
Rhodomycin A
Reactant of Route 3
Rhodomycin A
Reactant of Route 4
Rhodomycin A
Reactant of Route 5
Rhodomycin A
Reactant of Route 6
Rhodomycin A

Citations

For This Compound
113
Citations
YH Lai, MH Chen, SY Lin, SY Lin, YH Wong, SL Yu… - Oncotarget, 2015 - ncbi.nlm.nih.gov
… In this study, we first identified rhodomycin A by a molecular docking strategy and then investigated the functional roles of this drug in suppressing lung cancer progression and …
Number of citations: 11 www.ncbi.nlm.nih.gov
O JOHDO, H TONE, R OKAMOTO… - The Journal of …, 1991 - jstage.jst.go.jp
During the course of the study of blocked mutants or variant strains obtained from Streptomyces violaceus A262which produced knowndiglycosidic/?-rhodomycins, weisolated several …
Number of citations: 10 www.jstage.jst.go.jp
S Holkar, D Begde, N Nashikkar… - …, 2013 - springerplus.springeropen.com
… Compound A appeared very similar to α 2 -Rhodomycin II and compounds B and E to that of Rhodomycins, which perhaps could be Rhodomycin A or B depending upon whether there …
Number of citations: 18 springerplus.springeropen.com
JUNI SHOJI, S KOZUKI, H NISHIMURA… - The Journal of …, 1968 - jstage.jst.go.jp
From a streptomyces strain identified as Streptomyces purpurascens, an anthracycline antibiotic named S-583-B was isolated together with rhodomycin A and B. The chromophore of …
Number of citations: 5 www.jstage.jst.go.jp
A Jansson, H Koskiniemi, A Erola, J Wang… - Journal of Biological …, 2005 - ASBMB
Aclacinomycin 10-hydroxylase is a methyltransferase homologue that catalyzes a S-adenosyl-l-methionine (AdoMet)-dependent hydroxylation of the C-10 carbon atom of 15-demethoxy…
Number of citations: 60 www.jbc.org
P Hermentin, E Raab, M Paal, D Boettger… - Journal of …, 1989 - Taylor & Francis
… It was determined that 8-rhodomycin-I1 (rhodomycin A) (l), 8-rhodomycin-I (rhodomycin B, betaclamycin T) (2) and y-rhodomycin-I (iremycin) (3) may regioselectively be acylated at OH-4…
Number of citations: 3 www.tandfonline.com
O JOHDO, Y WATANABE, T ISHIKURA… - The Journal of …, 1991 - jstage.jst.go.jp
Results Isolation and Purification of Obelmycins The fermentation broth (30 liters) was filtered and the anthracycline products were extracted from the mycelial cake with a total of 10 …
Number of citations: 14 www.jstage.jst.go.jp
G Schneider, J Niemi - 2005 - researchgate.net
Aclacinomycin 10-hydroxylase is a methyltransferase homologue that catalyzes a S-adenosyl-L-methionine (AdoMet)-dependent hydroxylation of the C-10 carbon atom of 15-…
Number of citations: 0 www.researchgate.net
CK Mirabelli, CM Sung, FL McCabe, LF Faucette… - Cancer research, 1988 - AACR
… The IC9ovalues for rhodomycin B, rhodomycin A, daunorubicin, and doxorubicin were 0.31,0.35,0.45, and 0.60 JIM,respectively. The clonogenic assay failed to predict the vastly …
Number of citations: 18 aacrjournals.org
J Feng, W Shi, S Zhang, Y Zhang - Emerging Microbes & Infections, 2015 - Taylor & Francis
… increased with the decrease of drug concentration ( Table 3 , Figure 2), but five anthracyclines: dimethyldaunomycin, NCS363998, nogalamycin, pyrromycin, and Rhodomycin A, at 20 …
Number of citations: 49 www.tandfonline.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。